

physicochemical characteristics of Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-[2-[2-(2-

Compound Name: *Chloroethoxy)ethoxy]ethoxy]ethanol*

ol

Cat. No.: B041918

[Get Quote](#)

Tetraethylene Glycol Monochlorohydrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monochlorohydrin is a derivative of tetraethylene glycol, a member of the polyethylene glycol (PEG) family. While extensive data exists for tetraethylene glycol due to its wide range of industrial and pharmaceutical applications, its monochlorohydrin derivative is a less-characterized compound. This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of tetraethylene glycol monochlorohydrin, detailed experimental protocols for its synthesis and property determination, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, where such bifunctional molecules can act as intermediates, linkers, or starting materials for further chemical modification.

Physicochemical Characteristics

Direct experimental data for tetraethylene glycol monochlorohydrin is scarce in publicly available literature. However, by analyzing the properties of its parent molecule, tetraethylene glycol, and its lower homologs, diethylene glycol monochlorohydrin and triethylene glycol monochlorohydrin, we can provide reliable estimations for its key physicochemical properties.

Data Summary

The following tables summarize the available and estimated quantitative data for tetraethylene glycol monochlorohydrin and its related compounds.

Table 1: Physicochemical Properties of Glycols and their Monochlorohydrin Derivatives

Property	Diethylen e Glycol	Diethylen e Glycol Monochlorohydrin	Triethylen e Glycol	Triethylen e Glycol Monochlorohydrin	Tetraethyl ene Glycol	Tetraethyl ene Glycol Monochlorohydrin (Estimate d)
CAS Number	111-46-6	628-89-7	112-27-6	5197-62-6	112-60-7	Not assigned
Molecular Formula	C ₄ H ₁₀ O ₃	C ₄ H ₉ ClO ₂	C ₆ H ₁₄ O ₄	C ₆ H ₁₃ ClO ₃	C ₈ H ₁₈ O ₅	C ₈ H ₁₇ ClO ₄
Molecular Weight (g/mol)	106.12	124.57	150.17	168.62	194.23	212.67
Boiling Point (°C)	244-245	185-190	285	256-258	327-328	~310-320
Density (g/mL at 20°C)	1.118	1.170- 1.190	1.122	Not available	1.1247	~1.15
Refractive Index (n ₂₀ /D)	1.447	1.452	1.455	Not available	1.459	~1.46
Flash Point (°C)	143	90	177	107	204	~190
Solubility in Water	Miscible	Soluble	Miscible	Soluble	Completely Soluble	Expected to be soluble

Note: Estimated values for Tetraethylene Glycol Monochlorohydrin are derived from trends observed in the lower homologs. The boiling point is expected to be slightly lower than the parent glycol due to the disruption of hydrogen bonding by the chlorine atom. Density is

expected to be higher due to the presence of the heavier chlorine atom. The flash point is anticipated to be lower.

Experimental Protocols

This section details the methodologies for the synthesis of tetraethylene glycol monochlorohydrin and the determination of its key physicochemical properties.

Synthesis of Tetraethylene Glycol Monochlorohydrin

A common and effective method for the synthesis of glycol monochlorohydrins is the reaction of the corresponding glycol with thionyl chloride. The following protocol is adapted from a procedure for the synthesis of triethylene glycol dichloride, modified for the preparation of the monochloro derivative.

Objective: To synthesize tetraethylene glycol monochlorohydrin from tetraethylene glycol and thionyl chloride.

Materials:

- Tetraethylene glycol
- Thionyl chloride (SOCl₂)
- Benzyltriethylammonium chloride (catalyst)
- Dichloromethane (solvent, optional)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle with stirrer

- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a mixture of tetraethylene glycol (1 mole) and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.002 moles) is prepared.
- The mixture is heated to a temperature between 60-65°C.
- Thionyl chloride (0.5 mole, to favor monochlorination) is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
- After the addition is complete, the reaction mixture is stirred at the same temperature for an additional hour to ensure the reaction goes to completion.
- Excess unreacted thionyl chloride and the solvent (if used) are removed by distillation at reduced pressure.
- The crude product is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.
- The organic layer is separated using a separatory funnel and dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration, and the product is purified by vacuum distillation to yield pure tetraethylene glycol monochlorohydrin.

Determination of Physicochemical Properties

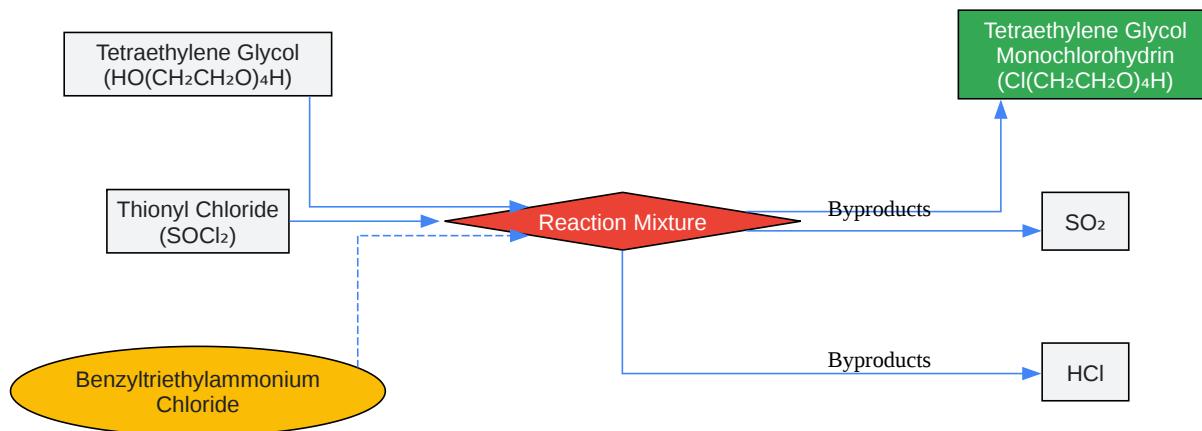
1. Boiling Point Determination: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure or under reduced pressure. A small sample of the purified liquid is placed in a distillation flask with boiling chips. The flask is heated, and the temperature

at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point.

2. Density Measurement: The density of the liquid can be determined using a pycnometer or a digital density meter.

- Pycnometer Method:

- The empty pycnometer is weighed.
- It is then filled with distilled water of a known temperature, and the weight is recorded.
- The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature, and the weight is recorded.
- The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at that temperature.


3. Solubility Determination: The solubility in various solvents (e.g., water, ethanol, diethyl ether, hexane) can be determined by the following procedure:

- A small, measured amount of the solute (tetraethylene glycol monochlorohydrin) is added to a test tube.
- A measured volume of the solvent is added incrementally with vigorous shaking.
- The point at which the solute completely dissolves is noted to determine the approximate solubility. For miscibility, equal volumes of the solute and solvent are mixed to observe if a single phase is formed.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of tetraethylene glycol monochlorohydrin from tetraethylene glycol and thionyl chloride.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [physicochemical characteristics of Tetraethylene glycol monochlorohydrine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041918#physicochemical-characteristics-of-tetraethylene-glycol-monochlorohydrine\]](https://www.benchchem.com/product/b041918#physicochemical-characteristics-of-tetraethylene-glycol-monochlorohydrine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com